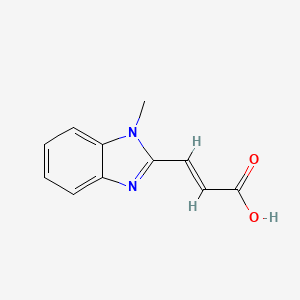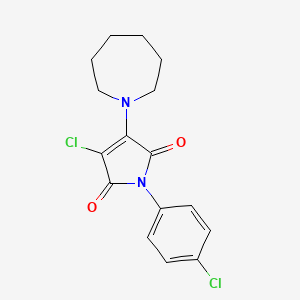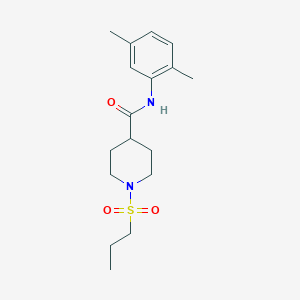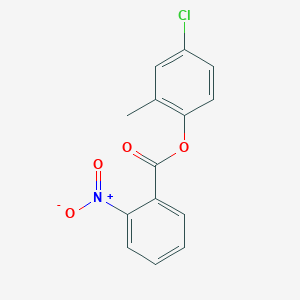![molecular formula C19H20N6O2 B5594725 (1S*,5R*)-3-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5594725.png)
(1S*,5R*)-3-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to the mentioned compound involves complex organic reactions, starting from base chemicals like 4-amino-3-oxo-isoxazolidine-5-carboxylic acid amide or commercially available orotic acid. These processes often involve steps like 1,3-dipolar cycloadditions, yielding compounds with potential pharmacological activities (Wagner, Becan, & Nowakowska, 2004; Fischer et al., 2003).
Molecular Structure Analysis
Structural analysis of such compounds is crucial for understanding their potential interactions and activities. Techniques like X-ray crystallography and density functional theory (DFT) are employed to determine the crystal structure and optimize the molecular geometry, providing insights into the electronic structure and potential reactivity (Özdemir et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloadditions and substitutions, leading to the formation of new heterocyclic systems. Such reactions are essential for modifying the chemical structure to enhance biological activity or reduce toxicity (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are determined through spectroscopic methods and crystallography. These properties are crucial for the compound's formulation and application in potential therapeutic uses (Elokhina et al., 1996).
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents, stability under various conditions, and potential for undergoing specific reactions, are key for further derivatization and application development. Studies often explore these through experimental synthesis and characterization, laying the groundwork for pharmacological exploration (Rahmouni et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
- Synthesis and Anxiolytic Activity : A study by Wagner, Becan, and Nowakowska (2004) explored the synthesis of derivatives of isoxazolo[4,5-d]pyrimidinones, demonstrating interesting anxiolytic activity comparable to Diazepam in some compounds (Wagner, Becan, & Nowakowska, 2004).
Applications in Coatings and Inks
- Antimicrobial Coatings : El‐Wahab et al. (2015) synthesized heterocyclic compounds including pyrimidine derivatives for use in polyurethane varnishes and printing ink paste, demonstrating significant antimicrobial effects against various microbial strains (El‐Wahab et al., 2015).
Bicyclic Gamma-Lactams Synthesis
- Ring Expansion and Synthesis : Dekeukeleire, D’hooghe, & De Kimpe (2009) reported the diastereoselective synthesis of bicyclic gamma-lactams via ring expansion of monocyclic beta-lactams, showcasing the versatility of these compounds in chemical synthesis (Dekeukeleire, D’hooghe, & De Kimpe, 2009).
Anticancer and Anti-Inflammatory Agents
- Synthesis for Anticancer and Anti-inflammatory Purposes : Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines, finding them to be effective as nonsteroidal anti-inflammatory drugs without ulcerogenic activity, indicating potential for safer therapeutic applications (Auzzi et al., 1983).
Antibacterial and Antifungal Applications
- Antimicrobial Activity in Novel Syntheses : Research by Zaki, Sayed, & Elroby (2016) involved the synthesis of isoxazoline and pyrazolo[3,4-d]pyridazine derivatives, showing good antimicrobial, anti-inflammatory, and analgesic activities, highlighting their potential in developing new antibacterial and antifungal agents (Zaki, Sayed, & Elroby, 2016).
Propiedades
IUPAC Name |
(1S,5R)-3-(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-12-16-17(21-11-22-18(16)27-23-12)24-8-13-5-6-15(10-24)25(19(13)26)9-14-4-2-3-7-20-14/h2-4,7,11,13,15H,5-6,8-10H2,1H3/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPQSZNYDREYDC-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)N3CC4CCC(C3)N(C4=O)CC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=NC=NC(=C12)N3C[C@@H]4CC[C@H](C3)N(C4=O)CC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5594653.png)
![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5594660.png)

![4-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5594671.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594676.png)

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5594691.png)

![5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide](/img/structure/B5594704.png)
![methyl 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5594716.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methyl-1-benzothien-2-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5594719.png)
![4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B5594741.png)
![7-(cyclopropylmethyl)-6-(2,5-dimethyl-3-furyl)-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5594746.png)